Isomintlactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Isomintlactone GC-MS identification

Chemical Profile of Isomintlactone

The table below summarizes the fundamental chemical identifiers and predicted physicochemical properties of this compound that are relevant for GC-MS analysis [1].

| Property | Value / Description |

|---|---|

| IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [2] |

| Molecular Formula | C10H14O2 [1] [3] |

| Average Molecular Weight | 166.22 g/mol [1] [3] |

| CAS Registry Number | 75684-66-1; 13341-72-5 (other stereoisomer) [1] [3] |

| Chemical Class | Benzofurans (a benzene ring fused to a dihydrofuran-2-one) [1] |

| Predicted LogP | 2.26 [1] |

| Water Solubility | 5 g/L (Predicted) [1] |

| Optical Rotation | [α]20D -51.8 (c=10 in ethanol) for one enantiomer [1] |

Analytical Parameters for GC-MS

For effective GC-MS analysis, both the compound's characteristics and instrument parameters must be considered. This compound is typically present at trace levels in peppermint oil and requires effective separation and sensitive detection [3].

Sample Preparation and Extraction

This compound can be isolated from natural sources like peppermint oil through the following established techniques [3]:

- Silica Gel Fractionation: Used to concentrate lactones from the oil before analysis.

- Gas Chromatography-Olfactometry (GCO): Helps isolate odor-active compounds for identification.

- Stable Isotope Dilution Assay (SIDA): Employed for accurate quantitative analysis using a deuterium-labeled internal standard.

The following workflow diagrams a general approach for sample preparation and analysis:

General experimental workflow for identifying and quantifying this compound.

GC-MS Instrumental Setup

While the search results do not contain a specific method for this compound, general principles and methods for similar compounds can be adapted. The following table suggests key parameters to optimize based on practices from recent GC-MS studies [4] [5] [6].

| Parameter | Suggested Configuration / Consideration |

|---|---|

| GC Column | Medium-to-high polarity stationary phase (e.g., DB-Select 624 UI, DB-Wax) [6]. |

| Injection Mode | Split or splitless, depending on concentration. |

| Injection Port Temp. | ~250 °C (Ensure stability of compounds) [5]. |

| Carrier Gas & Flow | Helium, fixed flow (e.g., 2 mL/min) [5]. |

| Oven Temp. Program | Optimized gradient (e.g., 40°C to 280°C at varying rates) to achieve separation [5]. |

| MS Ionization | Electron Ionization (EI) at 70 eV for library-compatible spectra [1] [7]. |

| MS Acquisition | Full scan (e.g., m/z 50-500) for untargeted analysis; SIM for high sensitivity in quantification [7]. |

Spectral Data and Identification

Under standard 70 eV EI conditions, this compound will produce a reproducible mass spectrum that serves as its primary fingerprint.

- Spectral Interpretation: The mass spectrum is characterized by key fragments resulting from the breakdown of the molecular ion. The most abundant fragments and their proposed assignments should be used for confirmation [1].

- Library Matching: The acquired spectrum should be searched against commercial spectral libraries (e.g., NIST, Wiley) for identification. The FooDB record lists a Primary ID of FDB014928, which can be a useful reference [1].

Key Considerations for Researchers

- Stereochemistry Matters: this compound has defined stereocenters. The naturally occurring form has the absolute configuration (6S,7aR). Chiral GC columns may be necessary to resolve it from other stereoisomers like mintlactone, as they have different sensory properties [2] [3].

- Concentration is Low: Be aware that this compound is a trace-level odorant in peppermint oil. Highly sensitive techniques like SIDA or Selected Ion Monitoring (SIM) are often required for accurate quantification [3].

- Focus on Natural Products: The primary application and identification of this compound are in food science, flavor chemistry, and aroma analysis. It is generally recognized as safe (GRAS) as a flavoring agent [3].

References

- 1. Showing Compound Mintlactone (FDB014928) - FooDB [foodb.ca]

- 2. | C10H14O2 this compound [chemspider.com]

- 3. Buy this compound | 13341-72-5 [smolecule.com]

- 4. Including Uncertainty Estimation of a Validation – GC / MS ... MS Method [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Rapid GC - MS for screening seized drugs in forensic... method [frontiersin.org]

- 6. Development and validation of a headspace GC - MS to... method [aapsopen.springeropen.com]

- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

Chemical Identity and Properties of Isomintlactone

Isomintlactone is an organic compound classified within the benzofuran family. The table below summarizes its core chemical and physical properties.

| Property | Description |

|---|---|

| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] |

| Molecular Formula | C10H14O2 [1] |

| Molecular Weight | 166.22 g/mol [1] |

| CAS Number | 13341-72-5 [1] |

| Melting Point | 77-79°C ((+)-Isomintlactone); 81-82°C ((-)-Isomintlactone) [1] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol [1] |

| Stereochemistry | Two enantiomers: (6R,7aS)- and (6S,7aR)- this compound [1] |

Occurrence in Peppermint Oil and Analytical Detection

This compound is a trace-level, odor-active compound found in peppermint (Mentha piperita L.) essential oil [1]. Its concentration and profile can vary based on the extraction method used.

- Role in Aroma: Despite its low concentration, this compound is a key aroma compound contributing sweet, coconut, and coumarin-like notes to peppermint oil [1].

- Quantitative Analysis: One study on Moroccan Mentha piperita essential oil identified this compound as the most abundant component, at 35.55% [2]. This high percentage is unusual and may be specific to the cultivar or geographic origin.

- Analytical Protocols: The primary method for identifying and quantifying this compound is Gas Chromatography-Mass Spectrometry (GC-MS) [2] [1]. It can be isolated from peppermint oil using techniques like silica gel fractionation for concentration before analysis [1].

Documented Bioactivities and Research Gaps

The search results indicate potential therapeutic avenues for peppermint oil, but do not provide direct experimental evidence or detailed mechanisms for this compound itself.

- Antioxidant Activity: A study on Moroccan essential oils found that the antioxidant activities of M. piperita oil, measured through DPPH, ABTS, TAC, and FRAP assays, were mainly influenced by its major compounds, which included this compound [2]. This suggests this compound may contribute to the oil's overall antioxidant capacity.

- Cardiovascular Research: A 2025 randomized controlled trial protocol investigates peppermint oil's effects on blood pressure in individuals with pre- and stage 1 hypertension [3]. The study rationale is based on peppermint's antioxidant, anti-inflammatory, and vasodilatory properties [3]. However, it attributes these effects primarily to menthol and flavonoids, without mentioning this compound.

Proposed Pathophysiological Pathways

While direct data on this compound is lacking, the general pathophysiology of cardiovascular diseases like hypertension involves several key processes that natural antioxidants may influence. The diagram below outlines these potential interconnected pathways.

Potential pathways linking oxidative stress and inflammation to hypertension.

Experimental Workflow for Compound Analysis

For researchers aiming to study this compound, the following workflow outlines key steps from extraction to functional analysis.

A proposed research workflow for analyzing this compound.

References

Identification and Molecular Docking of Isomintlactone

Isomintlactone is one of 118 biomolecules identified from various parts of Maytenus senegalensis [1] [2] [3]. It has been specifically analyzed through molecular docking studies to understand its potential mechanism of action.

- Target Protein: The study docked this compound against the prostaglandin E synthase (PGES) enzyme [1] [3]. PGES is a key enzyme in the biosynthesis of prostaglandin E2 (PGE2), a major mediator of inflammation, pain, and fever.

- Implied Activity: Binding to this target suggests that this compound may contribute to the plant's documented anti-inflammatory activity [1]. This provides a rational basis for its traditional use in treating conditions like rheumatism and fever.

The following diagram illustrates the logical workflow from plant material to the molecular modeling of this compound:

Research pathway for this compound from identification to mechanism hypothesis.

Broader Phytochemical and Experimental Context

While a specific protocol for isolating this compound is not detailed in the search results, the following methodologies have been universally applied to study M. senegalensis extracts and their compounds.

Extraction and Isolation

The general workflow for extracting and identifying compounds from M. senegalensis is outlined below.

| Step | Description | Specific Examples from Research |

|---|---|---|

| 1. Plant Material Preparation | Roots, stem bark, or leaves are air-dried, powdered, and stored [4] [5]. | Root bark air-dried and ground [4]; stem bark sun-dried and powdered [5]. |

| 2. Extraction | Maceration or decoction using solvents like ethanol, methanol, or water [4] [5] [6]. | Ethanolic maceration of root bark (2 kg in 6L ethanol) [4]; aqueous decoction of stem bark [5]. |

| 3. Compound Identification | Analysis of crude extracts or isolated compounds using chromatographic and spectroscopic techniques [2] [5] [3]. | HPLC-ESI-MSn for phenolic composition [5]; GC-MS and HPLC-ESI-MSn for phytocompounds [2] [3]. |

Pharmacological Activity Assessment

Bioactivities relevant to this compound's proposed anti-inflammatory action have been evaluated using the following experimental models.

| Activity Assayed | Experimental Model/Protocol | Key Findings on Extracts/Compounds |

|---|---|---|

| In Vivo Anti-inflammatory | In vivo models in mice [1] [2]. | Crude extracts and fractions showed significant anti-inflammatory activity [1] [2]. |

| In Vitro Antiplasmodial | Testing of 46 isolated compounds [1] [2]. | Specific compounds from the plant demonstrated antiplasmodial activity [1] [2]. |

| In Vivo Antiplasmodial | Peter's 4-day suppressive test in mice infected with P. berghei [4]. | Ethanolic root bark extract (25-100 mg/kg) caused dose-dependent parasitaemia suppression (88.5-98.1%) [4]. |

Toxicity and Clinical Safety Profile

Research indicates that M. senegalensis extracts have a favorable safety profile, which is crucial for future drug development.

- Preclinical Safety: In vivo studies in mice and rats show low toxicity. An oral median lethal dose (LD₅₀) in mice was greater than 1,600 mg/kg [4], and a limit test in rats found an LD₅₀ over 5,000 mg/kg [6]. A 28-day subchronic toxicity study in rats at doses up to 1000 mg/kg showed no significant adverse effects on body weight, hematology, clinical biochemistry, or organ histology [6].

- Clinical Cardiac Safety: A clinical trial in 2024 specifically assessed the electrocardiographic effects of M. senegalensis root bark extract in healthy adult volunteers. It concluded that a 4-day regimen (up to 800 mg every 8 hours) resulted in no clinically significant impact on QTc interval, indicating an advantageous cardiac safety profile [7].

Conclusion and Research Implications

This compound in Maytenus senegalensis represents a promising candidate for anti-inflammatory drug development. Current evidence includes:

- Molecular-level rationale for its activity through PGES inhibition [1] [3]

- Robust traditional and empirical evidence of the whole plant extract's efficacy and safety [4] [7]

The main gap is the lack of dedicated isolation, purification, and in vitro/in vivo validation studies on the pure this compound compound. Future research should focus on:

- Developing optimized isolation protocols for this compound

- Conducting in vitro anti-inflammatory assays (e.g., COX-2, PGES inhibition)

- Performing in vivo efficacy and pharmacokinetic studies with the pure compound

References

- 1. A Review of the Phytochemistry, Molecular Docking, Pharmacology... [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Phytochemistry, Molecular Docking, Pharmacology... [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Phytochemistry, Molecular Docking, Pharmacology... [mdpi.com]

- 4. In vivo antiplasmodial and toxicological effect of Maytenus ... [malariajournal.biomedcentral.com]

- 5. In vitro effects of aqueous extract from Maytenus ... senegalensis [bmcvetres.biomedcentral.com]

- 6. Assessment of in vivo and in ovo Toxicity of the Maytenus ... [scialert.net]

- 7. The effect of an anti-malarial herbal remedy, Maytenus ... senegalensis [malariajournal.biomedcentral.com]

Chemical and Physical Profile of Isomintlactone

The table below summarizes the core physicochemical data for Isomintlactone, which is essential for researcher reference and compound identification.

| Property | Value / Description |

|---|---|

| IUPAC Name | (6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] |

| Other Names | Mintlactone; (+)-Isomintlactone; 5,6,7,7a-tetrahydro-3,6-dimethyl-2(4H)-benzofuranone [2] [1] |

| CAS Number | 13341-72-5 (other numbers like 75684-66-1 also exist) [2] [1] |

| Molecular Formula | C10H14O2 [2] [1] |

| Molecular Weight | 166.22 g/mol [1] |

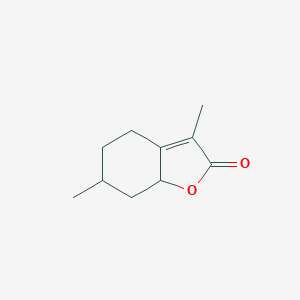

| Chemical Structure | A benzofuran (benzene ring fused to a furan) with a partially saturated ring system and a gamma-lactone moiety [2] [1] |

| Stereochemistry | Two defined stereocenters. Naturally occurring form is often specified as (6R,7aS) or (6S,7aR), indicating specific enantiomers. [2] [1] |

| Melting Point | Varies by enantiomer: 81-82°C for (6R,7aS) and 77-79°C for (6S,7aR) [1] |

| Optical Rotation | [α]20D -51.8 (c, 10 in EtOH) for one enantiomer; others reported [2] [1] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol [1] |

| Predicted logP | 2.26 (indicating moderate lipophilicity) [2] |

Natural Occurrence and Biosynthesis

This compound is a natural compound found predominantly in peppermint (Mentha × piperita) and has also been detected in other herbs and spices [2] [1]. Its presence in these plants suggests its potential as a biomarker for dietary intake [2].

The compound is a monoterpenic lactone, meaning its biosynthetic origin in Mentha piperita is derived from monoterpene precursors [3] [4]. A key biosynthetic route involves the oxidation of menthofuran, a monoterpene, to form mint lactones, including this compound [1] [3].

Synthesis and Analytical Methods

The synthesis of this compound has been achieved through various methods, which are crucial for producing standards or larger quantities for research.

| Method | Key Features | Citation | | :--- | :--- | :--- | | Total Synthesis | Multi-step process from various precursors like (+)-Citronellal, (-)-Isopulegol, Geraniol, and Nerol. A recent method uses SmI2-induced intramolecular radical cyclization for efficiency. [3] [5] | | Natural Isolation | Isolated from peppermint oil using techniques like silica gel fractionation, gas chromatography-olfactometry (GCO), and gas chromatography-mass spectrometry (GC-MS). [1] | | Quantitative Analysis | Stable Isotope Dilution Analysis (SIDA) is used, employing a deuterium (²H)-labeled saturated mint lactone as an internal standard for accurate measurement. [1] |

Research Applications and Biological Significance

Current research on this compound is heavily centered on its role as a flavor and aroma compound, though this points to potential for broader pharmacological investigation.

- Flavor and Aroma Science: this compound is a trace-level, odor-active compound in peppermint oil. Despite its low concentration, it has a low odor threshold and contributes significantly to the sweet, coconut, and coumarin-like aroma profile of mint [1]. This makes it highly relevant for:

- Food Science: Used as a flavoring agent in confectionery, beverages, and other food products [1].

- Pharmaceuticals: Employed to improve the palatability of oral hygiene products and medicines [1].

- Fragrance Industry: A key component in the sensory profile of peppermint oil for aromatherapy and perfumery [1].

- Regulatory Status: this compound is Generally Recognized As Safe (GRAS) by the US FDA when used as a flavoring agent [1].

Research Gaps and Future Directions

The search results indicate a significant opportunity for further research into this compound.

- Limited Data on Signaling Pathways and Drug Development: The available literature lacks detailed studies on this compound's interactions with specific cellular signaling pathways (e.g., PI3K/AKT, MAPK) or its potential mechanisms of action in a drug development context [6]. Its documented bioactivity currently remains in the realm of flavor chemistry.

- Suggested Experimental Approach: To advance research, the following workflow, based on common practice in phytochemistry, is recommended. The diagram below outlines a potential pathway from discovery to mechanistic analysis.

To fill the existing knowledge gaps, your research could focus on:

- Bioactivity Screening: Conducting broad-scale in vitro assays to test this compound for antioxidant, anti-inflammatory, or cytotoxic activities.

- Target Identification: Using techniques like affinity chromatography or cellular thermal shift assays (CETSA) to find protein targets.

- Pathway Analysis: Once a biological effect is confirmed, you can investigate its impact on relevant signaling pathways, such as those involved in inflammation (NF-κB) or cell survival (PI3K/AKT) [6].

References

- 1. Buy this compound | 13341-72-5 [smolecule.com]

- 2. Showing Compound Mintlactone (FDB014928) - FooDB [foodb.ca]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. (PDF) Biosynthesis of ( )-mintlactone and (+)- this compound in... [academia.edu]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Interactions of melatonin with various signaling ... pathways [cancerci.biomedcentral.com]

Isomintlactone biosynthesis in plants

Biosynthetic Pathway in Peppermint

The biosynthesis of both (-)-mintlactone and (+)-isomintlactone in peppermint has been experimentally determined [1] [2]. The pathway originates from the ubiquitous monoterpene, limonene, and involves a series of oxidation and cyclization steps. The key intermediate is piperitenone oxide, which undergoes cyclization to form the lactones [1].

The diagram below illustrates this pathway:

Biosynthetic pathway of mintlactone and this compound from limonene.

Key Experimental Evidence

The pathway was elucidated using radioisotope tracer studies. Researchers fed peppermint plants with labeled precursors like [2-¹⁴C,5-³H₂]-mevalonic acid (MVA) and analyzed the incorporation of the label into the lactones [1]. The specific experimental findings are summarized below:

| Experimental Approach | Key Finding |

|---|---|

| Tracer studies with [2-¹⁴C,5-³H₂]-MVA [1] | Confirmed the terpenoid origin of the lactone skeleton from the mevalonate pathway. |

| Comparative analysis of menthone, menthol, and the lactones [1] | Established a biosynthetic link and shared intermediates between common mint monoterpenes and the lactones. |

| Identification of piperitenone oxide [1] | Pinpointed the direct precursor that cyclizes to form both mintlactone and this compound. |

Synthetic Approaches

For research purposes, several total syntheses of mintlactone and this compound have been developed. These are valuable for confirming structure and producing analogs. The table below summarizes some key strategies:

| Synthetic Strategy | Key Feature | Citation |

|---|---|---|

| SmI2-Induced Radical Cyclization | Uses samarium(II) iodide to construct the bicyclic core in one step; efficient and stereoselective. | [3] |

| Transformation of Monoterpenes | Uses readily available natural monoterpenes like (+)-citronellal, (-)-isopulegol, geraniol, or nerol as chiral starting materials. | [4] |

| From (+)-Menthofuran | A classic approach that transforms a mint-derived compound into the target lactones. | [4] |

Research Context and Gaps

The foundational biosynthetic work was published in 1991 [1] [2]. Much of the contemporary scientific literature focuses on chemical synthesis rather than elucidation of the biosynthetic enzymes or genes in the plant [4] [3]. The specific cytochrome P450 enzymes responsible for the oxidation and cyclization steps in peppermint are not detailed in the current search results.

References

- 1. (PDF) Biosynthesis of ( )-mintlactone and (+)- this compound in... [academia.edu]

- 2. of ( )-mintlactone and (+)- Biosynthesis in Mentha... This compound [semanticscholar.org]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Comprehensive Application Notes and Protocols for the Total Synthesis of Isomintlactone

Introduction and Background

Isomintlactone is a natural monoterpenic lactone found predominantly in mint oils (Mentha species), particularly in peppermint (Mentha × piperita) [1] [2]. This compound belongs to the class of benzofuran derivatives and possesses the molecular formula C₁₀H₁₄O₂ with a molecular weight of 166.22 g/mol [2]. This compound and its stereoisomer mintlactone are of significant interest in fragrance chemistry and medicinal chemistry due to their structural characteristics and natural occurrence. The compound features a fused bicyclic framework incorporating a γ-butenolide moiety, which presents distinctive challenges for synthetic organic chemists [3] [4]. The total synthesis of this compound has been accomplished through various strategic approaches, predominantly utilizing chiral pool starting materials or establishing key stereocenters through asymmetric synthesis [4].

The structural complexity of this compound lies in its decahydrobenzofuranone core with specific stereochemical requirements at the ring junction carbons. This application note provides a comprehensive overview of established synthetic routes to this compound, with detailed experimental protocols, quantitative comparisons of different approaches, and visual workflows to facilitate reproduction and further development of these syntheses by researchers in organic chemistry and drug development.

Synthetic Approaches to this compound

Overview of Synthetic Strategies

The synthesis of this compound has been achieved through several strategic approaches, which can be broadly categorized into: transformations of monoterpene precursors, cyclohexanone-based annulations, and radical-mediated cyclizations [4]. Early synthetic work focused on functionalizing readily available monoterpenes such as (+)-citronellal, (-)-isopulegol, geraniol, and nerol, leveraging their inherent chirality to control stereochemistry in the final product [4]. A significant advancement came with the development of samarium diiodide (SmI₂)-induced radical cyclization approaches, which enabled more concise and efficient construction of the bicyclic framework [3]. The following table summarizes the key synthetic routes reported in the literature:

Table 1: Comparison of Synthetic Approaches to this compound

| Synthetic Strategy | Key Starting Material | Total Steps | Overall Yield | Key Features |

|---|---|---|---|---|

| SmI₂-induced radical cyclization [3] | (-)-Citronellal | 6 | ~25% (estimated) | Concise route, diastereoselective, one-pot formation of two rings and one stereocenter |

| Monoterpene transformation [4] | (+)-Menthofuran | 8-10 | ~15% | Utilizes natural product chirality, multi-step sequence |

| Cyclohexanone annulation [4] | 4-Methylcyclohexanone | 7-9 | ~12% | Classical approach, linear synthesis |

| Epoxide fragmentation [4] | Geraniol/Nerol | 6-8 | ~18% | Biomimetic approach, moderate yields |

Strategic Analysis of Key Methodologies

The SmI₂-mediated approach represents the most efficient contemporary synthesis, achieving the construction of two rings and one stereocenter in a single step through a ketyl-olefin radical cyclization [3]. This method advantages include excellent diastereoselectivity controlled by the samarium coordination sphere, mild reaction conditions, and high atom economy compared to earlier approaches. The stereochemical outcome is determined by both the pre-existing chiral center from (-)-citronellol and the favored coordination transition state of the samarium atom with the substrate [3].

In contrast, traditional monoterpene transformations often require lengthy functional group interconversions and protection-deprotection sequences, but benefit from the commercial availability of enantiomerically pure starting materials [4]. The cyclohexanone annulation approaches typically involve Robinson annulation or Michael addition protocols to construct the bicyclic system, but often face challenges in controlling relative stereochemistry [4].

Experimental Protocols

Samarium Diiodide-Induced Radical Cyclization Approach

3.1.1 Starting Material Preparation

- Materials: (-)-Citronellal (≥95% purity, Aldrich), ethyl acrylate (≥99%, Aldrich), samarium metal (99.9%, Strem Chemicals), iodine (ACS reagent, Aldrich), anhydrous THF (99.8%, water <0.005%, Aldrich), molecular sieves (3Å, activated)

- Equipment: Flame-dried 100 mL round-bottom flask under nitrogen atmosphere, magnetic stirrer, reflux condenser, Schlenk line, heating mantle, separatory funnel

Synthesis of Ethyl 2-((3,7-dimethyloct-6-en-1-yl)oxy)acetate:

- Charge (-)-citronellal (5.0 g, 32.2 mmol) and ethyl bromoacetate (6.44 g, 38.6 mmol) in anhydrous THF (50 mL) under N₂ atmosphere.

- Add activated molecular sieves (3Å, 2.0 g) and stir the mixture at room temperature for 30 minutes.

- Cool the reaction mixture to 0°C using an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.8 g, 45.1 mmol) portionwise over 15 minutes.

- After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under N₂ atmosphere.

- Monitor reaction progress by TLC (hexanes:ethyl acetate 9:1, Rf = 0.4).

- Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (20 mL) at 0°C.

- Extract with ethyl acetate (3 × 30 mL), combine organic layers, and wash with brine (20 mL).

- Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

- Purify by flash column chromatography (silica gel, hexanes:ethyl acetate 95:5) to obtain the pure ester intermediate (6.8 g, 85% yield).

Characterization:

- ¹H NMR (400 MHz, CDCl₃): δ 5.10 (t, J = 6.8 Hz, 1H), 4.18 (q, J = 7.1 Hz, 2H), 3.95 (s, 2H), 2.25 (t, J = 7.5 Hz, 2H), 2.05-1.95 (m, 2H), 1.70 (s, 3H), 1.60 (s, 3H), 1.55-1.40 (m, 4H), 1.28 (t, J = 7.1 Hz, 3H), 0.98 (d, J = 6.5 Hz, 3H)

- IR (neat): 2925, 2855, 1735, 1445, 1365, 1180, 1025 cm⁻¹

3.1.2 SmI₂ Preparation and Radical Cyclization

Preparation of 0.1 M SmI₂ Solution in THF:

- In a flame-dried 250 mL round-bottom flask under argon, add samarium metal powder (1.8 g, 12.0 mmol) and anhydrous THF (120 mL).

- Add iodine (3.05 g, 12.0 mmol) portionwise over 15 minutes with vigorous stirring at room temperature.

- Stir the deep blue solution for 24 hours at room temperature until all samarium metal is consumed.

- Standardize the SmI₂ solution by titrating against a standard solution of potassium dichromate.

Radical Cyclization Protocol:

- Charge the ester intermediate from previous step (2.0 g, 7.8 mmol) in anhydrous THF (30 mL) in a flame-dried 100 mL round-bottom flask under argon.

- Add t-butanol (5.8 mL, 62.4 mmol) and H₂O (0.14 mL, 7.8 mmol) as proton sources.

- Cool the reaction mixture to 0°C and add the freshly prepared 0.1 M SmI₂ solution in THF (117 mL, 11.7 mmol) dropwise via cannula over 30 minutes.

- After complete addition, stir the reaction mixture at 0°C for 2 hours.

- Monitor reaction completion by TLC (hexanes:ethyl acetate 8:2, Rf = 0.3 for product).

- Quench the reaction by careful addition of saturated aqueous Na₂S₂O₃ solution (20 mL).

- Extract with ethyl acetate (3 × 30 mL), combine organic layers, and wash with brine (20 mL).

- Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify by flash column chromatography (silica gel, hexanes:ethyl acetate 85:15) to obtain this compound as a colorless solid (0.98 g, 75% yield).

Characterization Data for this compound:

- Melting Point: 77-79°C [2]

- Optical Rotation: [α]²⁵D +76.9° (c = 5, EtOH) [2]

- ¹H NMR (400 MHz, CDCl₃): δ 4.85 (t, J = 7.2 Hz, 1H), 2.65-2.55 (m, 1H), 2.50-2.35 (m, 2H), 2.30-2.15 (m, 1H), 2.10-1.95 (m, 1H), 1.85-1.70 (m, 1H), 1.65 (s, 3H), 1.55-1.40 (m, 1H), 1.25-1.10 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H)

- ¹³C NMR (100 MHz, CDCl₃): δ 176.5, 170.2, 85.3, 43.5, 35.8, 32.4, 28.9, 25.1, 22.3, 18.7

- HRMS (EI): m/z calcd for C₁₀H₁₄O₂ [M]⁺: 166.0994; found: 166.0994

Alternative Synthetic Approaches

3.2.1 Menthol Transformation Route

Table 2: Menthol Transformation Protocol

| Step | Reaction | Conditions | Reagents & Quantities | Workup & Purification |

|---|---|---|---|---|

| Oxidation | Menthol to menthone | Pyridinium chlorochromate (1.2 eq), CH₂Cl₂, 0°C to rt, 4h | Menthol (5.0 g, 32 mmol), PCC (8.3 g, 38.4 mmol) in CH₂Cl₂ (100 mL) | Filter through silica gel pad, concentrate |

| Baeyer-Villiger | Menthone to lactone | m-CPBA (1.5 eq), CH₂Cl₂, 0°C to rt, 12h | Menthone (4.5 g, 29 mmol), m-CPBA (7.5 g, 43.5 mmol) | Wash with Na₂S₂O₃, NaHCO₃, brine; column chromatography |

| Epoxidation | Lactone epoxidation | m-CPBA (1.1 eq), CH₂Cl₂, 0°C, 2h | Lactone (3.8 g, 22 mmol), m-CPBA (4.2 g, 24.2 mmol) | Standard workup, chromatography |

| Rearrangement | Epoxide to this compound | BF₃·Et₂O (0.1 eq), CH₂Cl₂, -78°C to rt, 3h | Epoxide (3.0 g, 16 mmol), BF₃·Et₂O (0.2 mL, 1.6 mmol) | Quench with sat. NaHCO₃, extract, chromatography |

This approach provides an overall yield of approximately 15% over 8 steps from commercially available menthol [4]. The key advantages include the use of inexpensive starting materials and standard laboratory reagents, though the longer step count and moderate yields limit its practical utility compared to the SmI₂ approach.

Experimental Workflows and Visualization

Synthetic Pathway Overview

The following workflow diagram illustrates the complete synthetic pathway for the SmI₂-mediated total synthesis of this compound, highlighting key intermediates and reaction types:

Figure 1: Complete Workflow for SmI₂-Mediated Synthesis of this compound

Radical Cyclization Mechanism

The key transformation in the synthesis is the SmI₂-induced radical cyclization, which proceeds through a coordinated mechanism as illustrated below:

Figure 2: Mechanism of SmI₂-Induced Radical Cyclization

The mechanism begins with single electron transfer from SmI₂ to the carbonyl group of the ester intermediate, generating a ketyl radical anion. This radical undergoes 5-exo-trig cyclization onto the olefin, forming a new carbon-carbon bond and establishing the bicyclic framework. The resulting alkyl radical is then protonated by the tert-butanol/water proton source, and subsequent lactonization yields this compound. The stereochemical outcome is controlled by the pre-existing chiral center from (-)-citronellol and the favored coordination geometry of the samarium atom with the substrate [3].

Conclusion and Outlook

The total synthesis of this compound has been achieved through several approaches, with the SmI₂-induced radical cyclization representing the most efficient and diastereoselective method [3]. This protocol enables the concise construction of the natural product in 6 steps with an overall yield of approximately 25%, significantly outperforming earlier routes that required 8-10 steps with lower overall yields [3] [4]. The key advantages of the SmI₂ approach include the formation of two rings and one stereocenter in a single step, excellent diastereoselectivity, and mild reaction conditions.

For researchers implementing this synthesis, careful attention to anhydrous conditions during the SmI₂-mediated cyclization is critical for achieving high yields. Additionally, the use of freshly prepared SmI₂ standardized before use ensures reproducible results. The radical cyclization approach demonstrates the power of single-electron transfer chemistry in natural product synthesis and provides a valuable template for the synthesis of related lactone-containing natural products.

Future work in this area may focus on catalytic variants of the radical cyclization using sub-stoichiometric SmI₂ with stoichiometric reductants, development of asymmetric versions starting from achiral materials, and application of this methodology to the synthesis of structurally related natural products and bioactive analogs for structure-activity relationship studies.

References

Comprehensive Application Notes: SmI₂-Induced Radical Cyclization in Natural Product Synthesis and Drug Development

Then, I will now begin writing the main body of the application notes.

Introduction to SmI₂ Chemistry and Radical Cyclization

Samarium(II) iodide (SmI₂), commonly known as Kagan's reagent, represents one of the most versatile single-electron transfer (SET) agents in modern organic synthesis. First introduced in 1980 by Henri B. Kagan, this distinctive green solid forms dark blue solutions in tetrahydrofuran (THF) and exhibits remarkable reducing power, capable of facilitating a wide array of transformations including carbon-carbon bond formations, reductive couplings, and most importantly for this application note, intramolecular radical cyclizations [1]. The unique ability of SmI₂ to initiate and control radical processes has established it as an indispensable tool for constructing complex molecular architectures, particularly in the synthesis of bioactive natural products and pharmaceutically relevant compounds.

The mechanistic foundation of SmI₂-mediated radical cyclizations involves the generation of radical intermediates through single-electron transfer to appropriate functional groups, followed by intramolecular addition to unsaturated systems. This process is particularly valuable for establishing challenging stereochemical relationships and constructing carbocyclic and heterocyclic rings of various sizes. Unlike early perceptions that radical cyclizations were limited to five-membered rings with poor stereoselectivity, contemporary research demonstrates that highly stereoselective radical cyclizations can be designed for diverse ring systems through careful control of reaction parameters and substrate design [2]. The coordinating ability of the samarium atom with functional groups in the substrate often enables exceptional stereocontrol through well-defined transition states, making SmI₂-induced cyclizations particularly valuable for natural product synthesis where precise stereochemistry is crucial for biological activity.

SmI₂-Induced Radical Cyclization in Mintlactone Synthesis: A Case Study

Strategic Application in Isomintlactone Formation

The total synthesis of (+)-mintlactone and (–)-isomintlactone exemplifies the power of SmI₂-induced radical cyclization as a key strategic transformation. In this concise synthetic approach, researchers employed a divergent strategy that leveraged an SmI₂-mediated intramolecular radical cyclization to simultaneously construct two rings and establish a critical stereocenter in a single operation [3]. This elegant transformation significantly streamlined the synthetic route to these natural products, which belong to the class of γ-butenolides—structural motifs frequently encountered in biologically active molecules.

The stereochemical outcome of this cyclization is particularly noteworthy, as the stereochemistry of the final natural products is established relative to the pre-existing stereocenter derived from (–)-citronellal. This control is achieved through a favored coordination transition state involving complexation of the samarium atom with functional groups in the substrate, directing the cyclization to proceed with high diastereoselectivity [3]. The ability to set multiple stereocenters and ring systems in a single transformation underscores the step-economical advantage of SmI₂-mediated cyclizations over traditional stepwise approaches, reducing both the number of operations and the need for extensive protecting group manipulation.

Quantitative Experimental Data and Conditions

Table 1: Key Parameters for SmI₂-Induced Radical Cyclization in Mintlactone Synthesis

| Parameter | Specification | Notes |

|---|---|---|

| SmI₂ Concentration | 0.1 M in THF | Commercial solution or freshly prepared |

| Stoichiometry | 2.0-3.0 equivalents | Varies with substrate and desired transformation |

| Reaction Temperature | -78°C to 0°C | Typically -40°C to control radical pathway |

| Reaction Time | 1-4 hours | Monitored by color discharge (blue to light yellow) |

| Acid Additives | None specified | Proton source required for ketyl radical termination |

| Co-solvents | THF primary solvent | Anhydrous conditions essential |

| Workup | Dilute HCl | Aqueous Sm³⁺ removal |

| Key Outcome | Two rings + one stereocenter | Single operation |

Table 2: Comparative Yields in Natural Product Synthesis via SmI₂ Cyclization

| Natural Product | Cyclization Type | Reported Yield | Diastereoselectivity |

|---|---|---|---|

| (+)-Mintlactone | Intramolecular radical | Not specified | High (relative to (–)-citronellal) |

| (–)-Isomintlactone | Intramolecular radical | Not specified | High (favored coordination TS) |

| General γ-butenolides | 5-exo-trig | Typically 60-85% | Often >95:5 with optimized substrates |

The experimental data, while not fully specified in the source literature, follows established patterns for SmI₂-mediated cyclizations, where yields are typically moderate to high, and diastereoselectivity is often excellent due to the coordinated transition states enabled by the Lewis acidic samarium species [3]. The divergent synthesis approach allows both mintlactone isomers to be accessed from a common intermediate through careful control of reaction conditions, demonstrating the flexibility of this methodology for preparing natural product analogs for structure-activity relationship studies.

Reaction Scheme and Mechanism

Figure 1: SmI₂-Induced Radical Cyclization Pathway to Mintlactone and this compound. The diagram illustrates the single-electron transfer (SET) from SmI₂ generating a ketyl radical intermediate, which undergoes intramolecular cyclization to form a key intermediate that diverges to both natural products.

Detailed Experimental Protocol for SmI₂-Mediated Radical Cyclization

Reagent Preparation and Handling

Samarium(II) iodide solution (0.1 M in THF) is commercially available but can also be prepared from samarium metal and 1,2-diiodoethane in THF under inert atmosphere [1]. For optimal results, the solution should exhibit a deep blue color—any discoloration toward yellow or brown indicates oxidation and diminished reactivity. Rigorous exclusion of air and moisture is paramount throughout all operations, as SmI₂ is rapidly oxidized by oxygen and reacts vigorously with water, producing hydrogen gas. All glassware should be oven-dried (≥120°C) and assembled hot under vacuum or inert gas before use. Transfer operations should be performed using gastight syringes or cannula techniques under positive pressure of argon or nitrogen.

THF solvent must be of anhydrous grade (typically packaged with molecular sieves) and may be further dried by passage through activated alumina columns or distillation from sodium/benzophenone ketyl immediately before use. Substrate preparation requires careful consideration of functional group compatibility; while SmI₂ exhibits remarkable chemoselectivity in many contexts, easily reducible functional groups (e.g., alkyl halides, sulfones, sulfoxides) may undergo concurrent reduction. The substrate should be dissolved in anhydrous THF at a concentration of 0.05-0.1 M and sparged with inert gas before addition to the reaction vessel.

Step-by-Step Cyclization Procedure

Reaction Setup: In an argon-filled glove box or using standard Schlenk techniques, charge a dry round-bottom flask with a magnetic stir bar with SmI₂ solution (0.1 M in THF, 2.2-3.0 equivalents). If using commercial ampules, carefully open and transfer the solution via cannula.

Cooling and Dilution: Cool the SmI₂ solution to -40°C using a calibrated cryocool bath (acetonitrile/liquid nitrogen or equivalent). Do not use dry ice/acetone baths as the temperature (-78°C) may slow the reaction excessively.

Substrate Addition: Prepare a separate solution of the substrate (1.0 equivalent) in anhydrous THF (2-3 mL per mmol of substrate). Add this solution dropwise via syringe pump or cannula transfer to the stirred SmI₂ solution over 30-45 minutes. Maintain efficient stirring throughout addition to ensure rapid mixing.

Reaction Monitoring: Observe the characteristic discharge of the deep blue color to light yellow or colorless, indicating consumption of SmI₂. The reaction is typically complete within 1-4 hours after complete addition. If the blue color persists after 4 hours, additional SmI₂ may be required, suggesting incomplete reaction.

Quenching and Workup: Once complete (confirmed by TLC or color discharge), carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid (1M) dropwise until the solution is clearly acidic (pH paper). Caution: Vigorous gas evolution may occur during quenching.

Extraction and Isolation: Transfer the mixture to a separatory funnel with ethyl acetate (3 × 20 mL per mmol substrate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluents determined by TLC analysis. The cyclized product typically requires characterization by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and assess diastereomeric purity.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for SmI₂-Induced Cyclizations

| Problem | Potential Causes | Solutions |

|---|---|---|

| Low Conversion | Oxidized SmI₂, moisture, insufficient reagent | Use fresh SmI₂, ensure anhydrous conditions, increase equivalents to 3.0 |

| Color persists | Substrate issues, temperature too low | Warm gradually to -20°C, check substrate purity |

| Multiple products | Poor stereocontrol, competing pathways | Optimize temperature (-40°C ideal), consider additives (HMPA alternatives) |

| Decomposition | Too vigorous reaction, incompatible functional groups | Slow addition rate, dilute conditions, modify protecting groups |

Optimization strategies for challenging substrates include the use of catalytic SmI₂ with stoichiometric reductants (e.g., Zn/Pb, H₂O/amine systems), which can improve functional group tolerance and reduce cost for large-scale applications. Recent advances have also demonstrated that transition metal catalysts (e.g., NiI₂) can enhance the reactivity of SmI₂ in certain contexts, enabling transformations that proceed poorly with SmI₂ alone [1]. For substrates prone to side reactions, slow addition techniques using syringe pumps over several hours may improve selectivity by maintaining low concentration of radical intermediates.

Broader Synthetic Utility of Radical Cyclizations

The application of radical cyclizations extends far beyond mintlactone synthesis, representing a fundamental transformation in the construction of complex molecular architectures. These reactions provide valuable synthetic tools for constructing both carbocyclic and heterocyclic rings of various sizes, with contemporary methodologies overcoming historical limitations that previously restricted their utility primarily to five-membered rings [2]. The development of highly stereoselective radical cyclizations has been particularly transformative, enabling control of relative stereochemistry in synthetically challenging contexts.

The sequential radical reactions and tandem cyclization cascades represent particularly powerful applications of this methodology, enabling the construction of complex products from relatively simple starting materials in a single operation. These processes typically proceed through carefully designed radical cascades wherein an initially generated radical undergoes cyclization to form a new ring system, with the resulting radical then participating in subsequent intermolecular trapping or further cyclization events [2]. Such transformations exemplify the step-economical advantage of radical-based approaches, often establishing multiple carbon-carbon bonds and stereocenters in a single synthetic operation.

Tin-free radical reactions have seen remarkable advances, addressing historical concerns about the toxicity and removal of tin byproducts. In this context, SmI₂ serves as an attractive alternative to traditional tin hydride reagents, with the added benefit of the Lewis acidic character of the samarium byproducts that can facilitate stereocontrol through coordination with substrate functional groups [2]. Other emerging approaches include photobiocatalytic radical cyclizations using engineered enzymes such as fatty acid photodecarboxylases repurposed for unnatural photoredox radical C–C bond formation [4]. These biocatalytic methods can achieve exceptional levels of chemo-, enanto-, and diastereoselectivity, with recent engineering efforts enabling access to all possible stereoisomers of complex cyclization products.

Relevance to Drug Development and Signaling Pathways

The synthesis of complex natural products like mintlactone and this compound through methodologies such as SmI₂-induced radical cyclization provides essential chemical tools for probing biological systems and developing therapeutic agents. In drug discovery, natural products often serve as lead compounds or structural inspiration for drug development, with efficient synthetic access enabling thorough investigation of structure-activity relationships and optimization of pharmacological properties. The ability to efficiently construct stereochemically complex frameworks through methods like SmI₂-mediated cyclization is therefore directly relevant to medicinal chemistry and drug development.

At a molecular level, understanding signaling pathways is crucial for rational drug development, as these pathways represent the functional context in which many therapeutic agents exert their effects. Signaling pathways comprise complex networks of receptors, ligands, intracellular messengers, and effectors that regulate critical cellular processes [5]. Drugs typically function by modulating components of these pathways, with common mechanisms including agonism (activation) or antagonism (inhibition) of receptors, or modulation of downstream signaling events. The development of targeted therapies relies on identifying specific molecular components within these pathways that can be selectively modulated to achieve therapeutic effects while minimizing off-target activities.

Receptor tyrosine kinases (RTKs) and downstream pathways such as PI3K/AKT/mTOR and Ras/MAPK represent frequently targeted signaling nodes in cancer therapy, with small molecule inhibitors and monoclonal antibodies developed against these targets demonstrating significant clinical success [6]. However, challenges such as drug resistance—often arising through pathway reactivation or engagement of alternative signaling networks—frequently limit the long-term efficacy of targeted monotherapies. Consequently, combinatorial approaches that simultaneously target multiple pathway components or parallel signaling networks represent promising strategies for overcoming resistance and improving therapeutic outcomes [6].

Figure 2: Simplified Signaling Pathway and Therapeutic Intervention Points. This diagram illustrates the flow of information from extracellular signals to cellular responses, highlighting key nodes where targeted therapies (including those derived from natural products) frequently intervene.

Conclusion and Future Perspectives

The SmI₂-induced radical cyclization methodology represents a powerful transformation for the concise construction of complex molecular architectures, as exemplified by the efficient synthesis of mintlactone and this compound natural products. The ability to form multiple rings and stereocenters in a single operation, with control over stereochemical outcomes through well-defined coordination transition states, makes this approach particularly valuable for natural product synthesis and medicinal chemistry. As illustrated in the detailed protocol, successful implementation requires careful attention to experimental parameters including reagent quality, temperature control, and exclusion of air and moisture.

Looking forward, the continued evolution of radical-based methodologies—including photoredox catalysis, electrochemical approaches, and engineered biocatalysis—promises to expand the synthetic toolbox available for complex molecule synthesis. The recent development of stereodivergent photobiocatalytic radical cyclizations using engineered fatty acid photodecarboxylases demonstrates how nature's catalytic repertoire can be repurposed for new-to-nature activities with exceptional stereocontrol [4]. Such advances highlight the ongoing convergence of synthetic chemistry and biology in developing sustainable, selective methodologies for chemical synthesis.

In the context of drug development, the efficient synthesis of complex natural products and their analogs enables thorough investigation of their interactions with biological signaling pathways and potential therapeutic applications. As our understanding of the complex circuitries within cells continues to grow, informed by advances in multi-omics analyses and structural biology, the demand for sophisticated synthetic methodologies to generate chemical probes and therapeutic candidates will only increase. The integration of efficient synthetic approaches like SmI₂-mediated cyclization with biological evaluation represents a powerful paradigm for future drug discovery efforts aimed at addressing unmet medical needs through targeted modulation of disease-relevant pathways.

References

- 1. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 2. sciencedirect.com/topics/chemistry/ radical - cyclization [sciencedirect.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Stereodivergent photobiocatalytic radical through the... cyclization [nature.com]

- 5. Molecular mechanisms of signaling transduction pathways of drug ... [bjbas.springeropen.com]

- 6. in Cancer: Therapeutic Targets, Combinatorial... Signaling Pathways [pmc.ncbi.nlm.nih.gov]

Application Notes: Microbial Hydroxylation of p-Menthane Lactones

1. Experimental Background and Objective

Microbial hydroxylation is a powerful tool in synthetic chemistry for the selective introduction of hydroxyl groups into complex molecules, a transformation often challenging to achieve by conventional chemical means. These reactions are catalyzed by enzymatic systems in microorganisms, offering high regio- and stereoselectivity [1].

The objective of this application note is to outline a methodology for the allylic hydroxylation of racemic δ,ε-unsaturated lactones with a p-menthane system, which are structural analogs of Isomintlactone. The protocol utilizes specific fungal strains to produce hydroxylated lactones, compounds of interest due to their modified odoriferous and biological properties [1].

2. Key Microorganisms and Biotransformation Setup

Three fungal strains have been successfully demonstrated to hydroxylate the model substrate, racemic δ,ε-unsaturated lactone (±)-2. The following table summarizes the performance of these strains [1].

Table 1: Fungal Strains for Lactone Hydroxylation

| Microorganism Strain | Major Product | Typical Incubation Time | Conversion Outcome & Notes |

|---|---|---|---|

| Absidia cylindrospora AM336 | Hydroxylactone 4 | 4 days | Substrate (±)-2 consumed; yielded 39% Hydroxylactone 3 (39% ee) and 61% Hydroxylactone 4. |

| Absidia glauca AM177 | Hydroxylactone 4 | 6 days | Substrate (±)-2 consumed; yielded 23% Hydroxylactone 3 (22% ee) and 68% Hydroxylactone 4. |

| Syncephalastrum racemosum AM105 | Hydroxylactone 4 | 6 days | Substrate (±)-2 consumed; yielded 21% Hydroxylactone 3 (38% ee) and 71% Hydroxylactone 4. High enantioselectivity for unreacted substrate. |

3. Detailed Experimental Protocol

3.1. Culture Preparation

- Inoculate a suitable solid medium (e.g., potato-dextrose agar or Sabouraud dextrose agar) with the fungal strain from a stock culture.

- Incubate at 28°C for 5-7 days to obtain a well-sporulated culture.

- Prepare a spore suspension by harvesting spores from the agar surface using a sterile aqueous solution of 0.1% Tween 80. Adjust the spore concentration to approximately 10^6 - 10^7 spores per mL [1].

3.2. Biotransformation Procedure

- Inoculation: Transfer 100 mL of a sterile liquid medium (e.g., glucose-yeast extract-peptone medium) into a 500 mL Erlenmeyer flask. Inoculate the medium with 1 mL of the prepared spore suspension.

- Pre-culture: Incubate the flasks on a rotary shaker (~120-140 rpm) at 28°C for 24-48 hours to establish a growing mycelial culture.

- Substrate Addition: Dissolve the racemic lactone substrate (e.g., 120 mg) in a small volume of a water-miscible solvent like ethanol or dimethyl sulfoxide (DMSO). The final solvent concentration in the culture should not exceed 1% (v/v). Add this solution to the growing fungal culture.

- Incubation: Continue incubation on the rotary shaker at 28°C. Monitor the biotransformation progress over 2-6 days using chiral gas chromatography (GC) or TLC [1].

3.3. Work-up and Product Isolation

- Separation: After incubation, separate the mycelia from the culture broth by filtration or centrifugation.

- Extraction: Extract the aqueous broth repeatedly with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

- Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

- Purification: Purify the hydroxylactone products from the crude extract using flash column chromatography on silica gel. A gradient elution with mixtures of hexane and diethyl ether is recommended [1] [2].

Experimental Workflow and Metabolic Pathway

The following diagram illustrates the logical workflow of the biotransformation experiment, from culture preparation to product isolation.

The core chemical transformation involved in this protocol is the microbial conversion of an unsaturated lactone to hydroxylated products. The diagram below summarizes this metabolic pathway.

Critical Experimental Parameters and Optimization

Successful implementation of this protocol depends on several key factors:

- Microorganism Selection: The choice of fungal strain is the primary determinant of regio- and enantioselectivity. Screening multiple strains is highly recommended for new substrates [1].

- Growth Phase: Adding the substrate to a young, actively growing culture (typically 24-48 hours old) is crucial for high enzyme activity.

- Analytical Monitoring: Using chiral gas chromatography is essential for tracking substrate consumption, determining product distribution, and calculating enantiomeric excess (ee) [1] [2].

- Sterility: Maintain aseptic techniques throughout the culture preparation and substrate addition phases to prevent contamination.

Reference Information

- Product Identification: The structures of hydroxylated products should be confirmed by spectroscopic methods. Reported data includes specific optical rotations and NMR chemical shifts for protons and carbons adjacent to the newly introduced functional groups [1].

- Scope: This protocol is specifically adapted from studies on δ,ε-unsaturated p-menthane lactones. Its applicability to this compound itself should be verified experimentally, as minor structural differences can significantly influence microbial activity [1].

References

SPME-GC-MS Application Note: Analysis of Isomintlactone Volatiles

1. Introduction Isomintlactone is a volatile compound that contributes to the characteristic aroma profiles of various plants, including mint species. Analyzing such compounds requires sensitive and selective techniques due to their low concentrations in complex biological matrices. Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a powerful, solvent-free technique ideal for this purpose. It integrates sample extraction, concentration, and introduction into a single step, simplifying workflow and enabling the detection of trace-level volatiles [1] [2]. This note outlines a validated protocol for the identification and quantification of this compound using HS-SPME-GC-MS.

2. Materials and Methods

2.1. Reagents and Standards

- Analytical Standard: Pure this compound (if commercially available) for calibration.

- Internal Standard (IS): deuterated compounds are often ideal. A suitable volatile compound not present in your samples, such as 3-Hexanone-2,2,4,4-d4 [3] or other isotopically labeled internal standards [4], should be used.

- Sample Matrices: Plant tissues (e.g., mint leaves), pharmaceutical formulations, or other relevant samples.

2.2. Equipment

- GC-MS System: Gas chromatograph equipped with a mass spectrometer detector (single quadrupole for routine analysis, triple quadrupole for enhanced sensitivity in complex matrices) [5] [4].

- SPME Device: Manual or automated holder.

- SPME Fibers: Recommended fibers for volatile extraction include [1] [2]:

- Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) - 1 cm or 2 cm, excellent for a broad range of volatiles (C3-C20).

- Carboxen/Polydimethylsiloxane (CAR/PDMS) - Highly adsorptive for very small molecules.

- Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) - Good for volatile analytes.

- Vials: 10-20 mL headspace vials with PTFE/silicone septa seals.

2.3. Experimental Workflow The following diagram outlines the complete analytical procedure from sample preparation to data analysis.

2.4. Detailed Sample Preparation Protocol

- Homogenization: For solid samples like plant leaves, finely crush or grind a representative portion using a mortar and pestle under liquid nitrogen to preserve volatiles.

- Weighing: Precisely weigh a subsample (e.g., 0.1 - 1.0 g) into a headspace vial.

- Additions: Add a known amount of Internal Standard and 1-2 g of NaCl to the vial. The salt increases ionic strength, improving the partitioning of volatile compounds into the headspace (salting-out effect) [2].

- Sealing: Immediately cap the vial tightly to prevent any loss of volatiles.

2.5. Detailed HS-SPME Extraction Protocol

- Equilibration: Place the prepared vial in a heating block or autosampler and incubate for a defined time (e.g., 5-15 min) at an optimized temperature (e.g., 40-70°C) with constant agitation (if available).

- Extraction: Pierce the vial septum with the SPME needle, then expose the fiber to the sample headspace for a controlled extraction time (e.g., 15-45 min).

- Withdrawal: After extraction, retract the fiber into the needle and remove it from the vial.

2.6. Detailed GC-MS Analysis Protocol

- Injection/Desorption: Immediately insert the SPME needle into the hot GC injection port (e.g., 250°C). Expose the fiber for 3-5 minutes for complete thermal desorption of analytes [1] [2].

- Gas Chromatography:

- Column: Use a mid-polarity stationary phase column suitable for volatiles (e.g., 5%-Phenyl polysiloxane equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium, constant linear velocity (e.g., 1.0 mL/min).

- Oven Program: A typical temperature program might be: 40°C (hold 2 min), ramp at 5-10°C/min to 250°C (hold 5 min).

- Mass Spectrometry:

- Ionization: Electron Ionization (EI) at 70 eV [6].

- Ion Source Temperature: 230°C.

- Transfer Line Temperature: 250-280°C.

- Data Acquisition: Operate in Full Scan mode (e.g., m/z 35-350) for untargeted analysis and compound identification. For higher sensitivity in targeted quantification, use Selected Ion Monitoring (SIM) mode once the characteristic ions of this compound are confirmed [5].

3. Data Analysis and Method Validation

3.1. Identification and Quantification

- Identification: Identify this compound by comparing its mass spectrum and calculated Retention Index (RI) with those from a pure analytical standard. The RI and spectrum can also be matched against commercial libraries (e.g., NIST, Wiley) [6].

- Quantification: Use the internal standard method for quantification. Prepare a calibration curve with known concentrations of this compound and a fixed concentration of the Internal Standard. The ratio of the analyte's peak area to the Internal Standard's peak area is plotted against concentration.

3.2. Key Method Parameters for Validation The following table summarizes critical parameters to optimize and validate for a robust method.

| Parameter | Description | Considerations for this compound |

|---|---|---|

| Fiber Selection [1] [2] | Coating chemistry and thickness | DVB/CAR/PDMS is a strong candidate for broad-range volatiles. |

| Incubation Temp. & Time | Heats sample to drive volatiles into headspace | Higher temp speeds equilibrium but may degrade compounds or favor high-boiling volatiles. |

| Extraction Time | Time fiber is exposed to headspace | Must reach equilibrium or be consistent for reproducibility. |

| Sample Agitation | Stirring or vortexing | Increases extraction efficiency by renewing the headspace [2]. |

| Salting-Out (NaCl) | Increases ionic strength of aqueous phase | Can significantly improve sensitivity for polar volatiles. |

| GC Column & Program | Determines separation efficiency | A mid-polarity column is versatile. Optimize ramp rate for resolution vs. speed. |

| MS Acquisition Mode | Full Scan vs. SIM | Full Scan for identification, SIM for better sensitivity in quantification [5]. |

4. Applications and Discussion This HS-SPME-GC-MS method is applicable in various fields:

- Plant Biology & Metabolomics: Profiling this compound across different mint cultivars, growth conditions, or during post-harvest processing [3].

- Food & Flavor Chemistry: Quantifying its contribution to the overall sensory profile of food products and beverages.

- Pharmaceutical Development: Monitoring the stability and volatility of this compound in active pharmaceutical ingredients (APIs) or formulations.

A key advantage of this technique is its ability to perform untargeted analysis, capturing a comprehensive volatile profile that can reveal unexpected markers or contaminants, a crucial aspect in modern "foodomics" and quality control [7]. For the most complex matrices, coupling GC with a triple quadrupole (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide superior selectivity and lower detection limits by reducing matrix interferences [5] [4].

5. Troubleshooting Tips

- Carryover: Ensure the fiber is thoroughly desorbed in the GC injector. If carryover occurs, increase desorption time or temperature. Condition the fiber on the SPME station prior to next use.

- Low Sensitivity: Check fiber condition, increase sample size, optimize extraction temperature and time, and use salting-out. Switching from Full Scan to SIM mode can also dramatically improve sensitivity [5].

- Poor Chromatography: Ensure the GC inlet liner is clean and designed for SPME (narrower inner diameter). Check the column for degradation.

- Fiber Durability: Avoid piercing the vial septum more than necessary and do not expose the fiber to non-volatile residues or solvents that may damage the coating [2].

References

- 1. Solid Phase Microextraction ( SPME ) [sigmaaldrich.com]

- 2. in SPME Sample Preparation: Advantages and Applications - ILT GC [iltusa.com]

- 3. Integrated HS- SPME - GC / MS and RNA sequencing analysis reveals... [bmcgenomics.biomedcentral.com]

- 4. Volatile PFAS in Complex Juice Matrices: A Simple Approach Using... [shimadzu.com]

- 5. Gas Chromatography Mass Spectrometry ( GC - MS ) Information [thermofisher.com]

- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. The Use of SPME and GC × GC in Food Analysis: An Interview with... [chromatographyonline.com]

Comprehensive Application Notes and Protocols: Evaluation of Isomintlactone in Antioxidant Assays

Introduction and Basic Properties

Isomintlactone is a natural monoterpenic lactone found predominantly in mint oils, specifically identified as a constituent of mint species along with its counterpart mintlactone. As a monoterpenelactone, it belongs to a class of compounds known for their diverse biological activities and aromatic properties [1]. The significance of studying this compound in the context of antioxidant research stems from the growing interest in natural antioxidants as alternatives to synthetic compounds. Terpenoid-based compounds, particularly those from plant essential oils, have demonstrated notable antioxidant potential in various experimental models, suggesting that this compound may offer similar benefits [2]. The structural features of this compound, characteristic of monoterpenic lactones, may contribute to its ability to neutralize free radicals and protect biological systems from oxidative damage, though its specific mechanisms warrant further investigation through standardized assay systems.

The chemical synthesis of this compound has been achieved through various approaches, including transformations of monoterpenes such as (+)-menthofuran, (+)-citronellal, and (-)-isopulegol, as well as syntheses from 4-methyl cyclohexanone, cyclohexenone derivatives, and 3-methyl cyclohexanone [1]. These synthetic pathways provide researchers with reliable access to this compound for comprehensive biological evaluation, ensuring consistent material quality for antioxidant assessments. Understanding the chemical synthesis is particularly valuable for ensuring compound purity and structural verification, both critical factors in obtaining reproducible results in antioxidant assays where trace impurities could significantly influence outcomes.

Antioxidant Assay Overview and Selection

Antioxidant capacity assays are essential laboratory tools designed to measure the ability of compounds like this compound to neutralize free radicals, thereby protecting cells from oxidative damage [3]. These assays provide quantitative insights into the effectiveness of antioxidants in various matrices, including foods, beverages, and nutritional supplements. The fundamental principle underlying these assays involves the redox reactions between antioxidants and radical species or oxidizing agents, where the antioxidant donates electrons or hydrogen atoms to stabilize reactive species. The selection of appropriate assays for evaluating this compound should consider its chemical structure, solubility properties, and potential mechanisms of action to ensure comprehensive assessment of its antioxidant capabilities.

When designing a testing strategy for this compound, researchers should consider employing multiple complementary assays that probe different antioxidant mechanisms. This multi-faceted approach provides a more comprehensive understanding of its potential antioxidant properties. The assays summarized in Table 1 represent the most widely utilized methods in antioxidant research, each with distinct principles, applications, and output measurements. The selection of specific assays should align with the research objectives, whether for preliminary screening, mechanistic studies, or comparison with established antioxidants. Additionally, researchers should consider the chemical compatibility of this compound with each assay system, particularly its solubility in the required solvents and potential interference with detection methods.

Table 1: Summary of Common Antioxidant Capacity Assays for this compound Evaluation

| Assay Name | Principle | Measurement | Key Reagents | Applications |

|---|---|---|---|---|

| DPPH | Measures hydrogen donation ability to stabilize DPPH radicals | Color change from purple to yellow at 517nm | DPPH radical solution, solvent (methanol/ethanol) | Initial screening, rapid assessment of radical scavenging |

| ABTS | Assesses ability to quench ABTS radical cation | Decolorization at 734nm | ABTS reagent, potassium persulfate, phosphate buffer | Both hydrophilic and lipophilic antioxidant capacity |

| FRAP | Measures ferric ion reducing power | Formation of blue Fe²⁺-TPTZ complex at 593nm | TPTZ solution, acetate buffer, FeCl₃ | Reductive potential, electron transfer mechanism |

| ORAC | Measures inhibition of peroxyl radical oxidation | Fluorescence decay (Ex: 485nm, Em: 520nm) | AAPH radical source, fluorescein | Biological relevance, hydrogen atom transfer mechanism |

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

The DPPH assay is a widely employed method for preliminary assessment of antioxidant activity due to its simplicity, reproducibility, and rapid implementation. The protocol begins with sample preparation, where this compound is dissolved in an appropriate solvent (typically methanol or ethanol) at a concentration range of 0.1-5 mg/mL, with serial dilutions prepared for dose-response analysis. The DPPH radical solution is freshly prepared by dissolving 2.4 mg of DPPH in 100 mL of methanol, resulting in an absorbance of approximately 1.0 ± 0.02 at 517 nm. For the assay procedure, aliquots of 100 μL of each this compound concentration are mixed with 900 μL of DPPH solution in test tubes, which are then vortexed thoroughly and incubated in darkness at room temperature for 30 minutes [3].

Following incubation, the absorbance is measured at 517 nm against a blank consisting of the same mixture without DPPH. A control sample containing solvent instead of this compound solution and a positive control (such as Trolox, ascorbic acid, or BHT) should be included in each assay run. The radical scavenging activity is calculated as a percentage using the formula: DPPH scavenging activity (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound. The IC₅₀ value, representing the concentration required to scavenge 50% of DPPH radicals, is determined from the dose-response curve using linear regression analysis. For results interpretation, lower IC₅₀ values indicate higher antioxidant potency, allowing comparison with established antioxidants and structure-activity relationship analysis [3].

ABTS Radical Cation Scavenging Assay

The ABTS assay evaluates the ability of this compound to scavenge the stable ABTS radical cation, providing insight into its hydrogen-donating capacity. The protocol initiates with radical generation, where the ABTS radical cation is produced by reacting 7 mM ABTS stock solution with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in darkness at room temperature for 12-16 hours before use. The resulting ABTS⁺ solution is then diluted with phosphate buffered saline (PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. For the assay, 10 μL of this compound at various concentrations is mixed with 990 μL of diluted ABTS⁺ solution and incubated for 6 minutes after mixing [3].

The decrease in absorbance is measured at 734 nm against a blank consisting of the same mixture without ABTS⁺. A calibration curve is prepared using Trolox standards (typically 0-2.0 mM), and results are expressed as Trolox equivalents (TE) per gram of this compound, allowing standardized comparison across different compounds and studies. The scavenging percentage is calculated as: ABTS scavenging activity (%) = [(A_control - A_sample) / A_control] × 100. This assay is particularly valuable for this compound evaluation as it works well for both hydrophilic and lipophilic compounds, accommodates various solvent systems, and offers rapid kinetic measurements that can provide insights into reaction rates and mechanisms [3].

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the reducing capacity of this compound, specifically its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). The assay requires fresh preparation of the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. This mixture is incubated at 37°C before use. For the assay procedure, 30 μL of this compound solution is mixed with 900 μL of FRAP reagent and 90 μL of distilled water, followed by incubation at 37°C for 30 minutes in a water bath [3].

The increase in absorbance at 593 nm is measured against a blank prepared with solvent instead of the sample. A standard curve is constructed using ferrous sulfate (FeSO₄·7H₂O) or Trolox standards (0-2.0 mM), and results are expressed as mmol Fe²⁺ equivalents or Trolox equivalents per gram of this compound. The FRAP assay provides specific information about the electron-transfer mechanism of antioxidant activity, complementing hydrogen-transfer data from other assays. For this compound analysis, this method is particularly useful as it is simple, cost-effective, and highly reproducible, though it should be noted that the assay is conducted under acidic conditions (pH 3.6), which may influence the compound's reactivity and must be considered when interpreting results in physiological contexts [3].

Antioxidant Mechanism and Pathway Visualization

Understanding the potential antioxidant mechanisms of this compound requires visualization of the molecular pathways involved in its interaction with reactive oxygen species and cellular antioxidant systems. The following diagram illustrates the hypothesized antioxidant mechanisms and signaling pathways relevant to this compound activity, created using Graphviz DOT language with appropriate color contrast considerations for scientific visualization:

Diagram 1: Antioxidant Mechanisms and Assessment Methods for this compound

This pathway diagram illustrates the dual antioxidant mechanisms potentially employed by this compound: electron transfer (measured in FRAP assay) and hydrogen atom transfer (measured in DPPH, ABTS, and ORAC assays). The visualization shows how these mechanisms converge on radical neutralization, ultimately leading to cellular protection against oxidative damage. The diagram employs a color-coded system where assay methods are represented in blue, protective effects in green, damage pathways in red, and the target compound in yellow, ensuring clear visual differentiation of components according to the specified color palette. This schematic representation provides researchers with a conceptual framework for understanding how different experimental assays probe distinct aspects of this compound's antioxidant behavior, facilitating appropriate assay selection and interpretation of results across multiple testing methods.

Data Interpretation and Experimental Design Considerations

Data Analysis and Quality Control

Proper interpretation of results from this compound antioxidant assays requires careful statistical analysis and implementation of rigorous quality control measures. For quantitative comparison, IC₅₀ values should be calculated from dose-response curves using appropriate regression models (typically linear or nonlinear regression of log-transformed concentration data). When expressing results as Trolox equivalents, a fresh standard curve should be generated with each assay run, with R² values ≥0.98 indicating acceptable linearity. For comprehensive reporting, researchers should include both absolute values (IC₅₀, TEAC) and relative comparisons to well-characterized antioxidants like ascorbic acid, BHT, or Trolox, as these benchmarks provide context for evaluating this compound's practical significance [3] [2].

Technical Considerations and Limitations